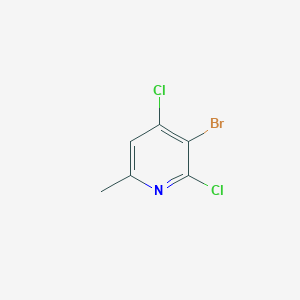

3-Bromo-2,4-dichloro-6-methylpyridine

Description

3-Bromo-2,4-dichloro-6-methylpyridine is a halogenated pyridine derivative featuring bromine at position 3, chlorine atoms at positions 2 and 4, and a methyl group at position 4. This substitution pattern confers unique reactivity and physicochemical properties, making it valuable in synthetic chemistry, particularly in pharmaceutical and agrochemical intermediates. Its molecular formula is C₆H₄BrCl₂N, with a molecular weight of 253.37 g/mol (estimated).

Properties

Molecular Formula |

C6H4BrCl2N |

|---|---|

Molecular Weight |

240.91 g/mol |

IUPAC Name |

3-bromo-2,4-dichloro-6-methylpyridine |

InChI |

InChI=1S/C6H4BrCl2N/c1-3-2-4(8)5(7)6(9)10-3/h2H,1H3 |

InChI Key |

CRLXQYGBXHSKKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)Br)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Bromo-2,4-dichloro-6-methylpyridine typically involves a series of organic reactions. One common method includes substitution reactions where bromine and chlorine atoms are introduced into the pyridine ring . The specific reaction conditions may vary, but they often involve the use of reagents such as bromine and chlorine under controlled temperatures and pressures . Industrial production methods may involve multi-step synthesis routes, including oxidation and substitution reactions .

Chemical Reactions Analysis

3-Bromo-2,4-dichloro-6-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common reagents used in these reactions include bromine, chlorine, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-2,4-dichloro-6-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichloro-6-methylpyridine involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a nucleophile or electrophile, participating in various substitution and addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

The reactivity and applications of halogenated pyridines depend heavily on substituent positions and the nature of functional groups. Below is a comparative analysis:

a) 3-Bromo-2,5-dichloro-6-methylpyridine (CAS 1420800-44-7)

- Structure : Bromo (C3), dichloro (C2, C5), methyl (C6).

- Molecular Formula : C₆H₄BrCl₂N .

- Key Differences : The chlorine atoms at C2 and C5 (vs. C2 and C4 in the target compound) alter electronic distribution and steric hindrance. This positional isomerism reduces electrophilic substitution reactivity at the para position relative to bromine.

b) 3-Bromo-2-chloro-6-(methylthio)pyridine (CAS 1809158-14-2)

- Structure : Bromo (C3), chloro (C2), methylthio (C6).

- Molecular Formula : C₆H₅BrClNS .

- Key Differences : Replacement of the C4 chlorine and C6 methyl groups with a methylthio group introduces sulfur-based nucleophilicity, enhancing susceptibility to oxidation and cross-coupling reactions.

c) 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 1159512-34-1)

- Structure : Bromo (C3), chloro (C2), trifluoromethyl (C6).

- Molecular Formula : C₆H₂BrClF₃N .

- Key Differences : The trifluoromethyl group at C6 increases electron-withdrawing effects and lipophilicity compared to the methyl group in the target compound, influencing solubility and bioavailability.

d) 3-Bromo-6-chloro-2-methylpyridine (CAS 132606-40-7)

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.